({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid
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Overview
Description
2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamido]acetic acid is a complex organic compound with a molecular formula of C12H13N3O6S and a molecular weight of 327.31 g/mol This compound features a unique structure that includes an imidazolidinone ring, a benzenesulfonamide group, and an acetic acid moiety
Preparation Methods
The synthesis of 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamido]acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the imidazolidinone intermediate with a sulfonyl chloride derivative.
Attachment of the Acetic Acid Moiety: The final step involves the reaction of the benzenesulfonamide intermediate with chloroacetic acid under basic conditions to form the desired product
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives
Scientific Research Applications
2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamido]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamido]acetic acid can be compared with other similar compounds, such as:
2-(2,5-dioxoimidazolidin-4-yl)acetic acid: This compound lacks the benzenesulfonamide group, making it less versatile in terms of chemical reactivity and biological activity.
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid: This compound features a different aromatic substitution pattern, which may result in distinct biological activities and chemical properties.
2-[4-(2,4-dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid:
The uniqueness of 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamido]acetic acid lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C12H13N3O6S |
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Molecular Weight |
327.32 g/mol |
IUPAC Name |
2-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C12H13N3O6S/c1-12(10(18)14-11(19)15-12)7-2-4-8(5-3-7)22(20,21)13-6-9(16)17/h2-5,13H,6H2,1H3,(H,16,17)(H2,14,15,18,19) |
InChI Key |
BKYCTWNCTGISME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
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